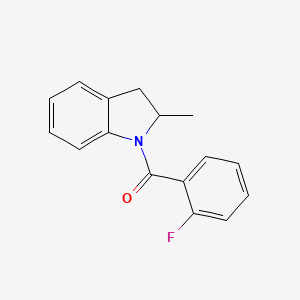

1-(2-fluorobenzoyl)-2-methylindoline

Description

Properties

IUPAC Name |

(2-fluorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c1-11-10-12-6-2-5-9-15(12)18(11)16(19)13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEILXKTPKZQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2 Fluorobenzoyl 2 Methylindoline

Strategies for Indoline (B122111) Backbone Construction

The creation of the indoline scaffold is the foundational stage of the synthesis. Methodologies range from modifying existing indole (B1671886) structures to building the bicyclic system from acyclic precursors.

N-Alkylation and Acylation Approaches

A principal strategy for building the indoline backbone involves the functionalization of a pre-existing indoline molecule. N-alkylation and N-acylation are fundamental reactions in this context. While the final step in producing 1-(2-fluorobenzoyl)-2-methylindoline is an acylation, N-alkylation can be a key step in synthesizing the indoline precursor itself or other derivatives. mdpi.comorganic-chemistry.org For instance, enantioselective N-alkylation of indoles can be achieved using various catalysts, which could then be followed by reduction to the indoline and subsequent acylation. mdpi.com The choice of base and solvent is critical in these reactions to ensure high yields and selectivity. nih.govnih.gov

Acylation, particularly at the C3 position of indoles, is a common transformation, but achieving selective N-acylation requires specific conditions to overcome the natural reactivity of the C3 position. nih.gov Using reactive acyl sources like thioesters or acyl chlorides under controlled basic conditions can favor the desired N-functionalization. nih.gov

Palladium-Catalyzed Coupling Reactions for Indole and Indoline Synthesis

Palladium-catalyzed reactions offer powerful and versatile methods for constructing indole and indoline skeletons. rsc.orgrsc.org These reactions often involve an intramolecular cyclization, forming the crucial C-N bond of the heterocyclic ring. One such method is the heteroannulation of alkynes with 2-iodoanilines, facilitated by a palladium on carbon (Pd/C) catalyst. rsc.org Similarly, the Larock indole synthesis utilizes a palladium catalyst for the cyclization of o-alkynylanilines. rsc.org While these methods typically yield indoles, subsequent reduction can produce the desired indoline backbone. Copper-catalyzed domino reactions, involving amidation followed by cyclization, have also been developed for the efficient synthesis of indolines from precursors like 2-iodophenethyl mesylates. nih.gov

Introduction of Fluorobenzoyl Moiety

Attaching the 2-fluorobenzoyl group to the nitrogen atom of the 2-methylindoline (B143341) ring is the defining step in the synthesis of the target molecule.

Amidation and Acylation Reactions

The most direct and widely used method for this transformation is a nucleophilic acyl substitution, specifically an amidation or acylation reaction. nih.gov This involves reacting 2-methylindoline with 2-fluorobenzoyl chloride. In this reaction, the nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process is typically performed in the presence of a base, such as triethylamine (B128534) or an inorganic base like cesium carbonate, to neutralize the hydrochloric acid byproduct. nih.gov The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or xylene. nih.govnih.gov The use of stable acyl sources like thioesters has also been reported as a mild and efficient alternative to more reactive acyl chlorides. nih.gov

| Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Conditions | Outcome | Reference |

| 5-Nitroindole | 3-Fluorobenzoyl chloride | NaH | DMF | 100 °C, 24 h | N-acylation | nih.gov |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C, 12 h | N-acylation | nih.gov |

| 2-Methylfuran | N-acylbenzotriazole | TiCl₄ or ZnBr₂ | CH₂Cl₂ | Varies | C-acylation | core.ac.uk |

Regioselective and Stereoselective Synthesis of 2-Methylindoline Derivatives

The synthesis of this compound involves a chiral center at the C2 position of the indoline ring. While many syntheses result in a racemic mixture, methods exist to control the stereochemistry and achieve enantiomerically enriched products.

Regioselectivity is crucial during the construction of the indoline backbone. For example, Fischer indole synthesis using acetone (B3395972) phenylhydrazone can produce 2-methylindole. orgsyn.org Other methods, like the cyclization of o-toluidide derivatives, also yield the 2-methyl substituted indole. orgsyn.org A patented method describes a one-pot reaction starting from β-methyl nitrostyrene (B7858105) using a Raney nickel catalyst for hydrogenation and cyclization to form 2-methylindoline with high purity and yield. google.com

Stereoselective synthesis can be approached by using chiral catalysts during the ring-forming step or by resolving a racemic mixture of 2-methylindoline before the final acylation step. Asymmetric catalytic methods for the synthesis of chiral N-functionalized indoles are well-documented and can be adapted for indoline synthesis. mdpi.com For instance, copper-catalyzed domino reactions have been shown to proceed with no loss of optical purity when starting with enantiomerically pure materials. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. tandfonline.comresearchgate.net Green chemistry principles, such as using less hazardous solvents, reducing energy consumption, and improving atom economy, are being applied to indole and indoline synthesis. researchgate.netrsc.org

Microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly technique for preparing indole derivatives, often leading to higher yields in shorter reaction times. tandfonline.com The use of water as a solvent is another key green strategy. For example, iridium-catalyzed N-alkylation of indolines using alcohols has been successfully performed in water. organic-chemistry.org Furthermore, solvent-free reaction conditions, where a reactant or a catalyst may also act as the solvent, significantly reduce waste and environmental impact. researchgate.net Multicomponent reactions (MCRs) are also inherently green as they combine several steps into a single pot, reducing solvent usage and purification steps. rsc.org The development of protocols using sustainable metal catalysts, such as iron, for C-H bond alkylation of indoles also aligns with green chemistry principles. rsc.org

Experimental Considerations and Optimization of Reaction Conditions

The synthesis of this compound is typically achieved through the N-acylation of 2-methylindoline with 2-fluorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of the 2-methylindoline ring on the electrophilic carbonyl carbon of the acyl chloride. The success of this synthesis hinges on the careful optimization of several key experimental parameters, including the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the starting amine, which would render it unreactive. The selection of an appropriate solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Temperature and reaction time are also critical factors that can significantly influence the reaction rate and the formation of byproducts.

Detailed Research Findings

While specific studies detailing the optimization of the synthesis of this compound are not extensively documented in publicly available literature, the general principles of N-acylation of indolines and related heterocyclic compounds provide a strong basis for understanding the key optimization parameters. Research on the N-acylation of similar indole derivatives highlights the importance of a systematic approach to optimizing reaction conditions to maximize yield and purity.

For instance, studies on the N-acylation of indoles have shown that the choice of base can have a profound impact on the reaction outcome. nih.gov Both inorganic and organic bases are commonly employed. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are effective, with their reactivity often correlating with their solubility and basicity. nih.gov Organic bases, such as triethylamine (Et₃N) and pyridine, are also widely used, particularly in homogenous reaction mixtures.

The selection of the solvent is another critical parameter. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF). The polarity and boiling point of the solvent can influence the reaction rate and the ease of product isolation.

Optimization of Reaction Conditions

To achieve the optimal yield and purity of this compound, a systematic optimization of the reaction conditions is necessary. This typically involves varying one parameter at a time while keeping others constant. A representative, albeit hypothetical, optimization study for the reaction between 2-methylindoline and 2-fluorobenzoyl chloride is presented in the interactive data table below. The starting point for such an optimization would involve reacting equimolar amounts of the starting materials in a suitable solvent in the presence of a base.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (1.2) | DCM | 0 to rt | 4 | 75 |

| 2 | Pyridine (1.2) | DCM | 0 to rt | 4 | 68 |

| 3 | K₂CO₃ (1.5) | Acetonitrile | rt | 6 | 82 |

| 4 | Cs₂CO₃ (1.5) | Acetonitrile | rt | 6 | 88 |

| 5 | NaH (1.1) | THF | 0 to rt | 3 | 92 |

| 6 | K₂CO₃ (1.5) | DMF | rt | 6 | 85 |

| 7 | NaH (1.1) | THF | rt | 2 | 93 |

| 8 | NaH (1.1) | THF | 0 | 5 | 89 |

This table is a representative example based on established chemical principles for similar reactions and is intended to illustrate the optimization process. The yields are hypothetical and would need to be confirmed by experimental data.

Base Selection: Stronger, non-nucleophilic bases like sodium hydride (NaH) appear to be highly effective, leading to high yields in shorter reaction times (Entry 5 and 7). Among the carbonate bases, cesium carbonate shows superior performance compared to potassium carbonate, which is consistent with findings in related acylation reactions. nih.gov

Solvent Effects: Aprotic polar solvents like THF and acetonitrile appear to be good choices. The use of DMF did not show a significant advantage over acetonitrile in this hypothetical study.

Temperature Control: Conducting the initial addition of reactants at a lower temperature (0 °C) before allowing the reaction to proceed at room temperature is a common strategy to control the initial exotherm and minimize side reactions. However, for a highly reactive system with NaH, the reaction can proceed efficiently even at room temperature (Entry 7).

Further optimization could involve fine-tuning the stoichiometry of the reactants and the concentration of the reaction mixture. The purification of the final product is typically achieved through column chromatography on silica (B1680970) gel.

Chemical Reactivity and Transformation Studies of 1 2 Fluorobenzoyl 2 Methylindoline

Exploration of Functional Group Transformations on the Indoline (B122111) Core

The indoline nucleus of 1-(2-fluorobenzoyl)-2-methylindoline is a versatile scaffold for various functional group transformations. The N-acylation with 2-fluorobenzoyl chloride to form the parent molecule is itself a key transformation. nih.gov Beyond this, the aromatic ring of the indoline system is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, the nitration of a similar indoline system, specifically at the 5-position of the indoline ring, has been reported. nih.gov This suggests that this compound could likely undergo regioselective nitration, yielding derivatives with altered electronic and pharmacological properties.

Furthermore, the methylene (B1212753) group at the 3-position of the indoline core can potentially be oxidized to a carbonyl group, leading to the corresponding indolin-3-one derivative. While direct oxidation of this compound is not explicitly detailed in the provided literature, the synthesis of spiro[indoline-3,2′-thiazolidine] derivatives from 5-methylindoline-2,3-dione highlights the accessibility of oxidized indoline scaffolds. nih.gov

The N-1 nitrogen of the indoline, once acylated, is generally less reactive towards further alkylation or acylation. However, reductive cleavage of the amide bond could regenerate the secondary amine of 2-methylindoline (B143341), which is a versatile precursor for a variety of inhibitors and other biologically active molecules. sigmaaldrich.com

Reactivity of the Fluorobenzoyl Group and Its Influence on Molecular Transformations

The carbonyl group of the benzoyl moiety is a key reactive site. It can undergo nucleophilic attack, for example, by reducing agents to form the corresponding alcohol, or by organometallic reagents to introduce new carbon-carbon bonds. The presence of the fluorine atom at the ortho position can sterically hinder attack on the carbonyl carbon, potentially requiring more forcing reaction conditions compared to an unsubstituted benzoyl group.

The amide linkage itself can be a site for chemical transformation. Hydrolysis of the amide bond, under either acidic or basic conditions, would cleave the molecule into 2-methylindoline and 2-fluorobenzoic acid. This reaction pathway is a common consideration in the metabolic fate of N-acyl compounds.

Derivatization Strategies for Structural Modification

Derivatization of this compound is a key strategy to modulate its physicochemical and biological properties. These modifications can be targeted at the indoline core, the fluorobenzoyl group, or by introducing new functionalities.

The synthesis of analogues and homologues of this compound can be achieved by varying the acylating agent or the indoline precursor. For example, using different substituted benzoyl chlorides or phenylacetyl chlorides can lead to a wide array of derivatives with diverse electronic and steric properties. nih.gov The synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, an indole-based analogue, demonstrates the feasibility of utilizing different fluorinated benzoyl moieties to achieve specific biological activities. nih.gov

Analogues can also be generated by modifying the indoline scaffold itself. Starting with substituted 2-methylindolines, such as those with substituents on the aromatic ring, would yield a library of compounds. For instance, the use of 5-nitroindoline (B147364) as a precursor has been demonstrated in the synthesis of related compounds. nih.gov Homologues can be synthesized by using, for example, 2-ethylindoline or other 2-alkylindolines as the starting material.

A summary of potential synthetic variations is presented in the table below:

| Starting Material 1 (Indoline) | Starting Material 2 (Acylating Agent) | Resulting Analogue/Homologue |

| 2-Methylindoline | 3-Fluorobenzoyl chloride | 1-(3-Fluorobenzoyl)-2-methylindoline |

| 2-Methylindoline | 4-Fluorobenzoyl chloride | 1-(4-Fluorobenzoyl)-2-methylindoline |

| 5-Nitro-2-methylindoline | 2-Fluorobenzoyl chloride | 1-(2-Fluorobenzoyl)-5-nitro-2-methylindoline |

| 2-Ethylindoline | 2-Fluorobenzoyl chloride | 1-(2-Fluorobenzoyl)-2-ethylindoline |

The primary derivatization reaction, the N-acylation of 2-methylindoline, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product.

In derivatization reactions involving electrophilic substitution on the indoline's aromatic ring, the reaction mechanism is governed by the directing effects of the substituents. The N-acyl group is a deactivating, meta-directing group in the context of the benzoyl ring, but its influence on the indoline aromatic ring is more complex. The nitrogen lone pair, although delocalized into the carbonyl group, can still participate in directing electrophiles to the ortho and para positions relative to the nitrogen atom. However, the bulky 2-fluorobenzoyl group may sterically hinder ortho-substitution.

Understanding the stereoselectivity of reactions is also crucial, especially when chiral centers are involved or created. researchgate.net While the starting 2-methylindoline in this case is often used as a racemate, enantiomerically pure starting materials could lead to chiral products, and the reaction mechanism would need to be analyzed for any potential racemization or stereochemical inversion. researchgate.net

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound can serve as a valuable synthetic intermediate for the construction of more complex molecules. The functional groups present in the molecule offer several handles for further elaboration. For example, the fluorine atom on the benzoyl ring can be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction, allowing for the introduction of new functionalities and the building of more elaborate structures.

The indoline core itself is a privileged scaffold in medicinal chemistry. By using this compound as a starting point, chemists can perform further transformations on the indoline ring system to access novel chemical space. For instance, ring-opening of the indoline, followed by further reactions, could lead to the synthesis of other heterocyclic systems. The use of derivatization reagents that specifically modify primary amines or hydroxy groups can be employed if the amide bond is first cleaved to reveal the secondary amine of the indoline. mdpi.com

The compound can also be seen as a protected form of 2-methylindoline, where the N-benzoyl group can be removed at a later stage in a synthetic sequence. This strategy allows for selective reactions on other parts of a more complex molecule without affecting the indoline nitrogen. The use of 1-amino-2-methylindoline as a precursor in the synthesis of antihypertensive drugs highlights the importance of substituted indolines as building blocks. chemicalbook.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluorobenzoyl 2 Methylindoline and Its Derivatives

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. While 1D ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, multidimensional NMR experiments are essential for assembling the complete molecular puzzle. beilstein-journals.orgnih.gov For 1-(2-fluorobenzoyl)-2-methylindoline, these techniques confirm the presence of the indoline (B122111) and 2-fluorobenzoyl moieties and establish their precise connectivity. Dynamic NMR studies can also provide insight into conformational isomers resulting from restricted rotation around the amide bond. beilstein-journals.org

Based on the structure, a predicted set of NMR assignments can be proposed. The indoline ring contains a chiral center at C2, leading to distinct signals for its protons. The aromatic regions will show characteristic splitting patterns for the 4 protons of the indoline benzene (B151609) ring and the 4 protons of the fluorobenzoyl ring.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~4.6 (q) | ~60 |

| 3 | ~3.0 (dd), ~3.5 (dd) | ~35 |

| 3a | - | ~128 |

| 4 | ~7.1 (d) | ~125 |

| 5 | ~6.8 (t) | ~120 |

| 6 | ~7.2 (t) | ~127 |

| 7 | ~7.9 (d) | ~118 |

| 7a | - | ~152 |

| C=O | - | ~168 |

| 1' | - | ~125 |

| 2' | - | ~160 (d, ¹JCF ≈ 250 Hz) |

| 3' | ~7.5 (t) | ~116 (d, ²JCF ≈ 22 Hz) |

| 4' | ~7.2 (t) | ~132 (d, ³JCF ≈ 8 Hz) |

| 5' | ~7.6 (m) | ~124 (d, ⁴JCF ≈ 3 Hz) |

| 6' | ~7.4 (m) | ~130 |

| CH₃ | ~1.3 (d) | ~18 |

| Note: This table represents predicted values. Actual experimental values may vary. |

Two-dimensional (2D) NMR experiments are indispensable for mapping the bonding framework of a molecule. chemrxiv.orgrjptonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the H2 proton and the methyl protons, as well as the H2 and H3 protons of the indoline ring. It would also establish the connectivity of the adjacent protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. columbia.edunih.gov It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal at ~1.3 ppm would show a cross-peak to the carbon signal at ~18 ppm, confirming their assignment as the methyl group. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.eduustc.edu.cn This is arguably the most critical experiment for connecting the different fragments of the molecule. Key HMBC correlations would include:

A cross-peak from the H7 proton of the indoline ring to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group to the indoline nitrogen.

Correlations from the H3 protons to the C2 and C3a carbons.

Correlations from the methyl protons to the C2 carbon.

A correlation from the H6' proton of the fluorobenzoyl ring to the carbonyl carbon.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the atomic connectivity, confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.netgcms.cz For this compound, the molecular formula is C₁₆H₁₄FNO. HRMS would confirm the mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ to within a few parts per million of its calculated value.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to analyze the structure. nih.govmdpi.com The fragmentation pattern provides corroborating evidence for the proposed structure.

Proposed Fragmentation Pathway:

The molecular ion [C₁₆H₁₄FNO]⁺ undergoes cleavage of the amide bond, which is a common fragmentation pathway.

Pathway A: Loss of the 2-fluorobenzoyl radical to generate the 2-methylindoline (B143341) cation.

Pathway B: Formation of the 2-fluorobenzoyl cation, which is a prominent peak in the spectrum. This fragment can subsequently lose carbon monoxide (CO).

Pathway C: Cleavage within the indoline ring, such as a retro-Diels-Alder type reaction or loss of the methyl group.

| Proposed Fragment | Formula | Calculated Exact Mass (m/z) | Fragmentation Origin |

| [M+H]⁺ | [C₁₆H₁₅FNO]⁺ | 256.1132 | Protonated Molecule |

| [C₉H₁₀N]⁺ | [C₉H₁₀N]⁺ | 132.0808 | Loss of C₇H₄FO |

| [C₇H₄FO]⁺ | [C₇H₄FO]⁺ | 123.0241 | 2-fluorobenzoyl cation |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.0291 | Loss of CO from [C₇H₄FO]⁺ |

| Note: This table represents predicted values for common fragments. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the most definitive and unambiguous structural evidence by mapping the electron density of a single crystal. nih.govnih.gov This technique determines the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would:

Confirm Connectivity: Provide absolute proof of the bonding framework.

Determine Absolute Stereochemistry: The molecule possesses a stereocenter at the C2 position. X-ray crystallography can determine the absolute configuration as either (R)- or (S)-2-methylindoline, information not readily available from standard NMR or MS.

Elucidate Solid-State Conformation: It would reveal the rotational conformation around the N-C(O) amide bond and the dihedral angle between the planar indoline and fluorobenzoyl ring systems.

Analyze Intermolecular Interactions: The crystal packing would show how molecules interact with each other in the solid state, revealing potential hydrogen bonds (e.g., C-H···O, C-H···F) and π-π stacking interactions that stabilize the crystal lattice. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby ensuring sample purity and monitoring the progress of a chemical reaction. mdpi.comderpharmachemica.comnih.gov

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.govmdpi.com A reversed-phase HPLC method would be developed to provide a sharp, symmetrical peak with a characteristic retention time. The coupling with a mass spectrometer allows for simultaneous confirmation of the mass of the eluting peak, providing high confidence in its identity. This technique is ideal for determining the purity of a final product (e.g., >99%) and for monitoring the disappearance of starting materials (2-methylindoline and 2-fluorobenzoyl chloride) and the appearance of the product during synthesis. lcms.cz

GC-MS (Gas Chromatography-Mass Spectrometry): Provided that this compound is sufficiently volatile and thermally stable to be vaporized without decomposition, GC-MS offers very high-resolution separation. gcms.czresearchgate.net The sample is injected into a heated port, vaporized, and carried by an inert gas through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram provides a fingerprint of the sample's composition, and the mass spectrometer identifies each component. rjptonline.orgresearchgate.net

Theoretical and Computational Chemistry Investigations of 1 2 Fluorobenzoyl 2 Methylindoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. epstem.netmdpi.com Methods like B3LYP and B3PW91 are commonly used to optimize the molecular geometry and calculate various electronic descriptors. epstem.net For 1-(2-fluorobenzoyl)-2-methylindoline, these calculations would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding intermolecular interactions. epstem.netresearchgate.net Mulliken atomic charge analysis further quantifies the charge distribution on each atom, offering insights into the molecule's polarity and bonding characteristics. epstem.net

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents example data typical for similar heterocyclic compounds, as specific data for this compound is not publicly available. The values are calculated using the DFT/B3LYP method.

| Parameter | Calculated Value | Significance |

| Total Energy | -985.4 Hartree | Indicates the overall stability of the molecule. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Predicts chemical reactivity and stability. epstem.net |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. epstem.net |

These theoretical calculations are instrumental in predicting how the molecule will interact with other reagents or biological targets and are often correlated with experimental findings. epstem.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects. sciforum.netnih.gov

Conformational analysis is performed to identify the most stable, low-energy three-dimensional arrangements (conformers) of the molecule. sciforum.net This process typically begins with a molecular mechanics force field, such as MMFF94, to generate a wide range of possible conformers by systematically rotating the molecule's single bonds. sciforum.net Each of these structures is then energy-minimized to find local energy minima on the potential energy surface.

The result is an energy landscape that maps the potential energy of the molecule as a function of its geometry. researchgate.net This landscape reveals the most stable conformers (global minima) and other low-energy conformers, separated by energy barriers. researchgate.net Understanding the energy differences and rotational barriers between conformers is crucial, as the molecule's biological activity often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. sciforum.net The generation of low-energy conformers is a vital first step for applications like 3D-QSAR and molecular docking. sciforum.net

Molecular dynamics (MD) simulations provide a detailed picture of the atomistic motions of this compound over time, offering insights into its structural flexibility and stability. nih.govnih.gov Using software packages like GROMACS, MD simulations solve Newton's equations of motion for the molecule, often within a simulated aqueous environment to mimic physiological conditions. researchgate.netpensoft.net

Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. A stable RMSD suggests the system has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. mdpi.com

Solvent effects are critical as they can significantly influence molecular conformation and reactivity. nih.govnih.govresearchgate.net MD simulations can explicitly model solvent molecules, allowing for the study of specific interactions like hydrogen bonding between the solute and solvent. nih.govnih.gov The choice of solvent can alter the stability of different conformers and even influence the outcome of chemical reactions. researchgate.netsciepub.com For instance, polar protic solvents might stabilize certain conformations through hydrogen bonds, which would be less favored in aprotic solvents. nih.govnih.gov

Molecular Modeling and Computer-Aided Drug Design (CADD) Applications

The principles of CADD are often applied to molecules like this compound to guide the development of new therapeutic agents. researchgate.netmdpi.com CADD utilizes computational methods to rationalize and predict the interaction between a drug candidate and its biological target, thereby reducing the time and cost of drug discovery. nih.gov

Two primary strategies are employed in CADD: ligand-based and structure-based design. nih.govmdpi.comresearchgate.net

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that are known to interact with the target. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to LBDD. nih.govmdpi.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can then be used to screen databases for new compounds or to design novel molecules that fit the pharmacophore. mdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful tool. nih.gov The core of SBDD is molecular docking, a process that predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. mdpi.comnih.gov By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com This information is then used to modify the ligand to improve its binding affinity and selectivity. nih.gov

Table 2: Comparison of CADD Approaches

| Design Principle | Requirement | Core Technique | Application for this compound |

| Ligand-Based | A set of known active/inactive molecules. nih.gov | Pharmacophore Modeling, 3D-QSAR. nih.govmdpi.com | Develop a pharmacophore model from known indoline-based inhibitors to design new analogs. |

| Structure-Based | 3D structure of the biological target (e.g., from PDB). nih.gov | Molecular Docking, Molecular Dynamics. mdpi.comnih.gov | Dock into a known enzyme active site to predict binding mode and affinity; guide modifications to improve interactions. |

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions. nih.govnih.gov For the synthesis of this compound, theoretical studies can map the entire reaction pathway, from reactants to products.

This involves locating and characterizing the energies of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction step. researchgate.net For instance, a plausible mechanism for the formation of a related compound involves steps like nucleophilic attack followed by intramolecular cyclization. nih.gov Computational modeling can validate such proposed mechanisms by confirming the existence of key intermediates and calculating the energy barriers for each step, providing a deeper understanding than what can be obtained from experimental data alone. nih.gov

Exploration of Molecular Interactions and Structure Activity Relationships of 1 2 Fluorobenzoyl 2 Methylindoline

In Vitro Molecular Target Engagement Studies (Non-Cellular/Non-Organismal Context)

In vitro studies are fundamental to understanding how a compound interacts with its molecular targets in a controlled, isolated environment, free from the complexities of a whole organism. These assays measure direct engagement, such as the inhibition of an enzyme or binding to a receptor.

The indole (B1671886) and indoline (B122111) cores are prevalent in a variety of enzyme inhibitors. A closely related analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net

Kinetic evaluation of this analogue revealed a competitive mode of inhibition against MAO-B. nih.govresearchgate.net This suggests that the compound directly competes with the natural substrate for access to the enzyme's active site. The inhibitory potency of this indole-based analogue has been quantified, providing specific metrics of its enzymatic engagement. nih.govresearchgate.net

| Compound Analogue | Target Enzyme | Inhibition Metric | Value | Inhibition Mode |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC₅₀ | 0.78 µM | Competitive |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Kᵢ | 94.52 nM | Competitive |

The evaluation of such compounds typically involves incubating the enzyme with various concentrations of the inhibitor and measuring the rate of substrate conversion, often through spectrophotometric or fluorometric methods. nih.govmdpi.com These studies are crucial for determining key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.gov

The indoline scaffold, a core component of the subject molecule, is known to be a privileged structure for interacting with various receptors. For instance, a series of indolin-2-one derivatives bearing different substituents were synthesized and evaluated for their binding affinity to dopamine (B1211576) receptor subtypes. nih.gov One such analogue, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated very high affinity and selectivity for the dopamine D4 receptor, with a Kᵢ value of 0.5 nM. nih.gov

Receptor binding affinity is typically determined using radioligand binding assays. nih.govmerckmillipore.com In these experiments, a source of the receptor (such as cell membranes expressing the target) is incubated with a radiolabeled ligand that is known to bind to the site of interest. nih.gov A test compound is then added in increasing concentrations to measure its ability to displace the radiolabel. merckmillipore.com The concentration at which the test compound displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the binding affinity constant (Kᵢ) can be calculated. nih.gov This value represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netchemmethod.com These models rely on calculating molecular descriptors that quantify various physicochemical properties, such as lipophilicity, electronic distribution, and steric parameters. nih.gov

A QSAR analysis was performed on a series of N-benzoyl-N'-naphthylthiourea derivatives, including an analogue containing a 4-fluorobenzoyl group, to model their inhibitory activity against the VEGFR2 receptor. atlantis-press.com The study found a strong correlation between the anticancer activity and specific physicochemical properties. The best QSAR equation derived from the study highlights the importance of lipophilic (ClogP) and electronic (ELUMO - Energy of the Lowest Unoccupied Molecular Orbital) properties. atlantis-press.com

The best-fit QSAR equation was determined as: RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) atlantis-press.com (where RS is the Rerank Score from docking, indicating binding affinity)

Statistical parameters for this model (n = 14; r = 0.971; SE = 4.519; F = 54.777) indicate a high degree of statistical significance and predictive power. atlantis-press.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues by optimizing these key physicochemical descriptors. nih.govatlantis-press.com

Computational Approaches to Protein-Ligand Interactions

Computational methods provide deep insights into how a ligand might bind to its protein target at an atomic level, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method helps in understanding the specific interactions that stabilize the ligand in the binding pocket.

For the MAO-B inhibitor analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, molecular docking studies provided a rationale for its high affinity and selectivity. nih.govresearchgate.net The docking simulation revealed that the compound fits snugly into the binding pocket of the MAO-B enzyme. The model predicted key interactions with amino acid residues, as detailed in the table below.

| Compound Analogue | Protein Target | Interacting Residues | Interaction Type |

|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Tyr326 | Hydrogen Bond |

| FAD cofactor, Tyr398, Tyr435 | π-π Stacking | ||

| Leu171, Ile199, Cys172 | Hydrophobic Interactions |

These interactions, particularly the hydrogen bond with Tyr326 and the extensive hydrophobic and π-stacking interactions, are crucial for anchoring the ligand within the active site and are consistent with a competitive inhibition mechanism. nih.gov

After predicting the binding pose, computational methods are used to estimate the strength of the interaction. Scoring functions are fast, approximate methods used in docking to rank different poses and ligands. atlantis-press.com More rigorous, but computationally intensive, methods calculate the binding free energy (ΔG), which is a more accurate measure of ligand affinity. nih.gov

Commonly used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energies with solvation free energies. nih.govnih.gov A formal thermodynamic cycle is used to break down the binding free energy into its constituent parts, including electrostatic and non-polar contributions. nih.gov While these methods are powerful, they often involve approximations, such as neglecting changes in conformational entropy upon binding. nih.gov

More advanced techniques like Free Energy Perturbation (FEP) provide a more rigorous calculation by simulating a non-physical pathway to transform one molecule into another, allowing for a precise calculation of the free energy difference. youtube.com While no specific binding free energy calculations for 1-(2-fluorobenzoyl)-2-methylindoline were found, these computational tools represent the gold standard for accurately predicting the binding affinity of a ligand to its target protein. nih.gov

An article focusing on the chemical compound “this compound” could not be generated as no search results were found for this specific compound. The broader search terms did not yield specific information about the molecular interactions, biological targets, or mechanism of action of this compound. Therefore, the requested article with detailed research findings and data tables cannot be created.

Future Research Directions and Potential Areas of Exploration for 1 2 Fluorobenzoyl 2 Methylindoline

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

The synthesis of N-acylated indolines is a cornerstone of organic chemistry, yet the pursuit of more efficient, selective, and environmentally benign methods is a continuous endeavor. beilstein-journals.orgepa.gov Future research on 1-(2-fluorobenzoyl)-2-methylindoline could greatly benefit from the development of novel synthetic strategies that improve upon existing methods.

Current approaches to N-acylation of indoles and indolines often involve the use of reactive acyl chlorides, which can have limited functional group tolerance. beilstein-journals.org A promising research direction would be the exploration of alternative acylating agents, such as thioesters, which have been shown to enable highly chemoselective N-acylation of indoles under mild conditions. beilstein-journals.org Investigating the applicability of such methods to 2-methylindoline (B143341) could lead to a more efficient and sustainable synthesis of the target compound.

Furthermore, the development of one-pot or tandem reactions that combine the synthesis of the indoline (B122111) core with the subsequent N-acylation step would be highly valuable. For instance, palladium-catalyzed cyclization of 2-bromophenethylamines followed by in-situ N-arylation has been demonstrated for the synthesis of N-arylindoles and could be adapted for N-acylation. nih.gov Exploring similar transition-metal-catalyzed strategies, or even metal-free approaches, could significantly streamline the synthesis of this compound. rsc.org

Another avenue for exploration is the use of dearomative annulation of N-acylindoles, which has emerged as a powerful tool for constructing fused indoline derivatives. researchgate.net While the target compound is not a fused system, the mechanistic principles of these reactions could inspire novel approaches to functionalized indolines.

| Potential Synthetic Strategy | Key Advantages | Relevant Research on Analogs |

| Thioester-mediated N-acylation | Mild conditions, high chemoselectivity, good functional group tolerance | N-acylation of indoles using thioesters as a stable acyl source. beilstein-journals.org |

| One-pot cyclization-acylation | Increased efficiency, reduced waste, streamlined process | Palladium-catalyzed cyclization of 2-bromophenethylamines followed by N-arylation. nih.gov |

| Novel catalyst systems | Potential for improved yields, selectivity, and broader substrate scope | Copper-catalyzed N-arylation of indoles. nih.gov |

Advanced Mechanistic Studies of Chemical Reactions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and for the rational design of new reactions. For this compound, detailed mechanistic studies of its formation could unlock new possibilities for its synthesis and the synthesis of related compounds.

The formation of the amide bond between the 2-methylindoline nitrogen and the 2-fluorobenzoyl group is a key step. While amide bond formation is a well-established reaction, recent studies have provided deeper insights into the catalytic mechanisms. For example, the role of boronic acids in catalyzing direct amide bond formation has been investigated, revealing the involvement of halogens as Lewis bases. nih.gov Applying advanced computational and experimental techniques to study the N-acylation of 2-methylindoline could elucidate the precise transition states and intermediates involved, potentially leading to the design of more effective catalysts.

Density Functional Theory (DFT) studies have been instrumental in understanding the mechanism of amide formation catalyzed by ruthenium pincer complexes, breaking down the reaction into isomerization, aldimine condensation, and amide formation steps. nih.gov Similar DFT studies could be employed to model the reaction of 2-methylindoline with a 2-fluorobenzoyl source, providing valuable insights that could guide experimental work. dntb.gov.ua

Furthermore, control experiments can shed light on the reaction pathway. For instance, studies on the N-acylation of indoles with thioesters used control experiments to demonstrate the essential role of the base and to rule out the involvement of carboxylic acid intermediates. beilstein-journals.org Similar rigorous mechanistic investigations for the synthesis of this compound would be highly beneficial.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science. nih.goviscientific.org These powerful computational tools can be leveraged to accelerate the discovery and development of novel compounds, including derivatives of this compound.

Beyond route planning, ML models can predict the outcomes of chemical reactions with increasing accuracy. researchgate.net By training models on large datasets, it is possible to predict the likelihood of success for a given reaction, as well as potential side products. This predictive power can save significant time and resources in the lab. For instance, ML models have been used to predict the rate of amide coupling reactions based on the molecular features of the carboxylic acid and amine components. pnas.org

Furthermore, AI and ML can be used for the de novo design of new molecules with desired properties. By learning the structure-activity relationships from existing data, generative models can propose new indoline derivatives with potentially enhanced biological activity or material properties. This approach has been successfully used to identify potential inhibitors for various biological targets. researchgate.netacs.org

| AI/ML Application | Potential Impact on Research | Supporting Evidence from Analogous Research |

| Computer-Aided Synthesis Planning (CASP) | Identification of novel and efficient synthetic routes. | AI has been used to find routes to medicinally relevant compounds, sometimes improving on expert-developed routes. acs.org |

| Reaction Outcome Prediction | Increased success rate of synthetic reactions, reduced experimental effort. | ML models can predict reaction rates and identify key molecular descriptors for successful amide couplings. pnas.org |

| De Novo Compound Design | Generation of novel indoline derivatives with optimized properties. | In silico analysis of compound libraries has guided the design and synthesis of potent enzyme inhibitors. acs.org |

Elucidation of Novel Molecular Interaction Profiles

Understanding how a molecule interacts with biological targets is fundamental to drug discovery and development. For this compound, elucidating its molecular interaction profile could reveal potential therapeutic applications.

Molecular docking and pharmacophore modeling are powerful in silico techniques used to predict the binding affinity and mode of interaction between a ligand and a target protein. nih.govnih.gov Studies on fluorinated benzamides have successfully used these methods to identify potential inhibitors of enzymes like cholesteryl ester transfer protein (CETP), where hydrophobic interactions were found to be key for ligand-protein complex formation. nih.govresearchgate.net Similar studies could be conducted for this compound against a panel of relevant biological targets. The presence of the fluorobenzoyl moiety is of particular interest, as fluorine substitution can significantly influence binding affinity and metabolic stability.

The indoline scaffold itself is present in many bioactive molecules, and computational studies have been used to design indoline-based inhibitors for enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.orgtandfonline.com These studies often lead to the identification of key structure-activity relationships (SAR), guiding the synthesis of more potent and selective analogs. acs.org Applying these computational approaches to this compound could provide initial hypotheses about its biological targets and guide subsequent experimental validation.

Exploration of New Spectroscopic Techniques for Fine Structural Details

The precise characterization of a molecule's three-dimensional structure is paramount for understanding its properties and interactions. While standard spectroscopic techniques like NMR and mass spectrometry are routine, the exploration of advanced and novel spectroscopic methods could provide unprecedented detail about the structure of this compound.

Advanced two-dimensional NMR (2D NMR) techniques, such as HSQC, HMBC, and NOESY, are indispensable for the unambiguous structural elucidation of complex heterocyclic molecules like indole (B1671886) alkaloids. nih.govresearchgate.netipb.pt These techniques allow for the complete assignment of proton and carbon signals and provide information about through-bond and through-space connectivities, which is crucial for determining the molecule's conformation. researchgate.net Applying a full suite of modern 2D NMR experiments to this compound would provide a definitive picture of its solution-state structure.

Beyond standard NMR, other advanced spectroscopic techniques could offer unique insights. For example, surface-enhanced Raman spectroscopy (SERS) is a highly sensitive technique that can provide detailed vibrational information about molecules adsorbed on metal surfaces. numberanalytics.comsemi.ac.cn This could be particularly useful for studying the interaction of this compound with metallic nanoparticles or surfaces, which is relevant for materials science applications.

Furthermore, the development of new spectroscopic methods that can probe molecules without destroying them or altering their quantum state holds great promise. drugtargetreview.com Such non-invasive techniques could allow for the precise study of individual molecules, providing a level of detail that is not achievable with ensemble measurements. drugtargetreview.com The application of these cutting-edge spectroscopic tools to this compound could reveal subtle structural features that are not apparent with conventional methods.

| Spectroscopic Technique | Information Gained | Relevance to Indoline Research |

| Advanced 2D NMR (HSQC, HMBC, NOESY) | Unambiguous structural elucidation, conformational analysis in solution. | Essential for characterizing complex indole and indoline alkaloids. nih.govresearchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Detailed vibrational spectra at low concentrations, information on surface interactions. | Useful for studying molecules on metallic surfaces for materials science and sensing applications. numberanalytics.com |

| Non-invasive single-molecule spectroscopy | Precise structural information without sample destruction or quantum state perturbation. | Emerging techniques for detailed analysis of individual molecules. drugtargetreview.com |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(2-fluorobenzoyl)-2-methylindoline?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C), solvent selection (e.g., dichloromethane or ethanol for solubility), and reaction time (6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity. Reaction intermediates, such as the fluorobenzoyl chloride precursor, must be freshly prepared to avoid hydrolysis .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

- NMR : Use and NMR to confirm the indoline scaffold and fluorobenzoyl substitution. The fluorine atom induces distinct splitting patterns in aromatic protons (e.g., coupling constants ) .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] peak at for ).

- IR : Stretching vibrations at 1680–1700 cm confirm the carbonyl group of the benzoyl moiety .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?

Slow evaporation of ethanol or ethyl acetate solutions at 4°C yields crystals suitable for X-ray diffraction. Preferential orientation of the fluorobenzoyl group and methylindoline core can be minimized by optimizing solvent polarity and cooling rates .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural analysis?

Discrepancies often arise from thermal motion or disorder in the crystal lattice. Use SHELXL refinement (with twin-law corrections if applicable) and validate geometric parameters against the Cambridge Structural Database (CSD). For example, the C–F bond length (1.34–1.38 Å) should align with fluorinated aromatic systems .

Q. What computational methods are recommended for predicting the compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases or GPCRs) can identify potential binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the molecule’s electrostatic potential surface, highlighting regions for pharmacophore modification .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

- Substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the indoline’s 5-position to modulate receptor affinity.

- Scaffold hopping : Replace the methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding.

- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate structural changes with cytotoxicity .

Q. What strategies mitigate challenges in refining the compound’s crystal structure using SHELX software?

- Data quality : Ensure high-resolution () data collection at low temperature (100 K) to reduce thermal noise.

- Disorder modeling : Split disordered atoms (e.g., fluorobenzoyl ring) into multiple positions with occupancy refinement.

- Validation : Cross-check R-factors () and residual electron density maps () using PLATON .

Methodological Considerations

- Synthetic reproducibility : Always replicate reactions under inert atmospheres (N/Ar) to prevent oxidation of the indoline nitrogen .

- Data interpretation : Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs) to resolve overlapping signals .

- Ethical compliance : For biological studies, follow protocols from institutional review boards (IRBs) when using human cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.